4-Amino-2,6-DI-tert-butylphenol
Overview
Description
“4-Amino-2,6-DI-tert-butylphenol” is an organic compound that is a derivative of phenol . It is a colorless solid and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics . It is also used as an antioxidant to stabilize lubricant oils .
Synthesis Analysis
The synthesis of 4-aminoalkyl-2,6-di-tert-butylphenols involves the reduction of the corresponding nitriles with lithium aluminum hydride . The initial nitriles are produced using specific optimum methods of synthesis . For instance, 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile is produced based on 4-methyl-2,6-di-tert-butylphenol, which is first brominated with an equivalent amount of bromine, forming the corresponding bromoquinone compounds .
Scientific Research Applications
Immunomodulatory Properties
4-Amino-2,6-DI-tert-butylphenol derivatives have been investigated for their potential immunomodulatory properties. A study by Nizheharodava et al. (2020) explored the effects of these compounds on human peripheral blood lymphocytes. They found that certain concentrations of these compounds stimulated the production of interferons, key components in the immune response, without exerting toxic effects at specific concentrations (Nizheharodava et al., 2020).
Application in Polymer Synthesis
Chern, Twu, and Chen (2009) synthesized a series of new polyimides containing di-tert-butyl side groups derived from 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polyimides exhibited low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them suitable for electronic and other industrial applications (Chern, Twu, & Chen, 2009).
Synthesis of Antioxidants
A study by Milaeva et al. (2013) focused on synthesizing metal complexes with a 2,6-di-tert-butylphenol moiety, demonstrating their antioxidant properties. These complexes showed significant potential in scavenging free radicals and inhibiting oxidative stress, indicating their applicability in areas requiring antioxidant properties (Milaeva et al., 2013).
Antioxidant and Antiglycating Activities
Milaeva et al. (2015) investigated the antioxidant and antiglycating activities of certain 2,6-di-tert-butylphenol derivatives. They found that incorporating a ferrocenyl moiety significantly enhanced the antiglycating activity of these compounds, surpassing even aminoguanidine, a known glycation inhibitor. This suggests potential applications in managing diseases linked to protein glycation (Milaeva et al., 2015).
Electrochemical Reactivity
Zabik et al. (2016) studied the electrochemical oxidation of bulky phenols, including 2,6-di-tert-butylphenol derivatives. Their research indicated that these compounds exhibited significant reactivity with superoxide anion radicals, suggesting their potential in electrochemical applications and as radical scavengers (Zabik et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 4-Amino-2,6-DI-tert-butylphenol are respiratory enzymes and protein biosynthesis in cancer cells . This compound has been found to suppress the activity of these targets, thereby exerting its biological effects .
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition results in the suppression of respiratory enzymes and protein biosynthesis in cancer cells
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the regulation of respiratory enzymes and protein biosynthesis in cancer cells . The suppression of these pathways can lead to downstream effects such as the inhibition of cancer cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of respiratory enzymes and protein biosynthesis in cancer cells . This suppression can inhibit the growth and proliferation of cancer cells, thereby exhibiting anti-tumoral activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability
Safety and Hazards
When handling “4-Amino-2,6-DI-tert-butylphenol”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
4-Amino-2,6-DI-tert-butylphenol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to suppress the activity of respiratory enzymes and inhibit protein biosynthesis in cancer cells . The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, affecting their activity and leading to changes in cellular metabolism . These interactions are primarily due to the compound’s ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Additionally, it affects the expression of genes involved in oxidative stress response, leading to enhanced cellular protection against oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, the compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, it can activate antioxidant enzymes such as superoxide dismutase and catalase, enhancing the cell’s ability to neutralize reactive oxygen species . These interactions result in changes in gene expression, particularly those genes involved in the oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of antioxidant defenses and changes in metabolic pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antioxidant and protective effects, enhancing cellular function and reducing oxidative damage . At high doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects occur at higher doses . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . It also affects the activity of glutathione S-transferase, influencing the detoxification of reactive intermediates . These interactions result in changes in metabolic flux and levels of metabolites, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be taken up by cells through active transport mechanisms, leading to its accumulation in specific tissues . These interactions influence the compound’s localization and its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations affect the compound’s ability to modulate cellular processes and exert its biological effects.
Properties
IUPAC Name |
4-amino-2,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDTVJMRXYKBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310738 | |
Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950-58-3 | |
Record name | 950-58-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-AMINO-2,6-DI-TERT-BUTYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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